3-Methyleneoxindole

Description

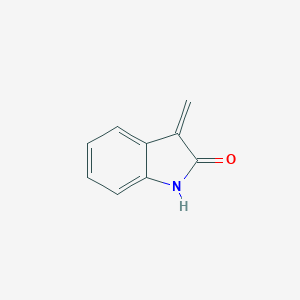

Structure

3D Structure

Properties

IUPAC Name |

3-methylidene-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-5H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXUUWYVUGBMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171855 | |

| Record name | 3-Methyleneoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1861-29-6 | |

| Record name | Methyleneoxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1861-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyleneoxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001861296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyleneoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-Methyleneoxindole from Isatin

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-methyleneoxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous kinase inhibitors and pharmacologically active agents. Isatin, a readily available and versatile starting material, serves as a principal precursor for its synthesis. This technical guide provides an in-depth exploration of the primary synthetic methodologies for the conversion of isatin to this compound. We will dissect the mechanistic underpinnings, provide field-tested experimental protocols, and offer a comparative analysis of key olefination techniques, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and methylenation via organometallic reagents like the Tebbe and Petasis reagents. The causality behind experimental choices, troubleshooting insights, and the strategic selection of reagents are emphasized to equip researchers with the knowledge to implement these transformations efficiently and robustly in a drug discovery context.

Introduction: The Strategic Importance of the this compound Core

The oxindole ring system is a cornerstone in pharmaceutical sciences, with isatin (1H-indole-2,3-dione) standing out as a critical synthetic intermediate.[1][2] The introduction of an exocyclic methylene group at the C3 position transforms the planar, electrophilic ketone of isatin into a reactive Michael acceptor, creating the this compound core. This structural element is of paramount importance as it is found in a multitude of natural products and synthetic compounds with potent biological activities, including antitumor, anti-HIV, and anti-inflammatory effects.[1]

Notably, this scaffold is a key pharmacophore in several families of protein kinase inhibitors. The exocyclic double bond often acts as a "warhead," forming a covalent bond with a nucleophilic cysteine residue in the active site of the target kinase, leading to irreversible inhibition. This mechanism has been successfully exploited in the development of targeted cancer therapies. Given this significance, the reliable, scalable, and versatile synthesis of 3-methyleneoxindoles from isatin is a critical capability in any medicinal chemistry program.

This guide focuses on the direct, single-step conversion of the C3-carbonyl of isatin into a methylene group, a transformation known as methylenation or methylenation olefination.

Synthetic Strategies for the Methylenation of Isatin

The primary challenge in the methylenation of isatin lies in the reactivity of its C3-carbonyl group, which is part of an amide linkage and can be prone to side reactions. The choice of methodology depends on factors such as the scale of the reaction, the presence of other functional groups on the isatin ring, and the desired purity of the final product. We will explore the most robust and widely adopted methods.

The Wittig Reaction and its Progeny

The Wittig reaction is a cornerstone of carbonyl olefination. It involves the reaction of a phosphorus ylide, typically generated by deprotonating a phosphonium salt with a strong base, with a ketone or aldehyde.

2.1.1. The Classical Wittig Reaction

The key reagent is methyltriphenylphosphonium bromide (or iodide), which is deprotonated to form the reactive ylide, methylenetriphenylphosphorane.

-

Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the isatin C3-carbonyl to form a transient four-membered oxaphosphetane intermediate. This intermediate then collapses, driven by the formation of the thermodynamically stable triphenylphosphine oxide byproduct, to yield the desired this compound.

Causality: The choice of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is critical. Weaker bases are often insufficient to deprotonate the phosphonium salt fully. The reaction must be conducted under strictly anhydrous and inert conditions (e.g., under argon or nitrogen) because the phosphorus ylide is highly basic and reacts readily with water and oxygen, which would quench the reagent and drastically reduce the yield.

Figure 1: The Wittig reaction pathway for isatin methylenation.

2.1.2. Horner-Wadsworth-Emmons (HWE) Reaction

A powerful alternative to the classical Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate carbanion, which is more nucleophilic and generally less basic than a Wittig ylide.[3] This often translates to milder reaction conditions and easier purification.

-

Mechanistic Insight: The HWE reaction proceeds via a similar pathway involving nucleophilic attack on the carbonyl, but the byproduct is a water-soluble phosphate ester, which can be easily removed by an aqueous workup.[3] This is a significant advantage over the often-difficult-to-remove triphenylphosphine oxide from Wittig reactions. For methylenation, a reagent like diethyl (lithiomethyl)phosphonate is used.

Causality: The increased nucleophilicity of the phosphonate carbanion allows for the use of a wider range of bases, including weaker and less hazardous ones like sodium hydride or even potassium carbonate in some cases.[4] The reaction typically gives excellent yields and is highly reliable for producing E-alkenes, although for a terminal methylene group, this selectivity is not a factor.[5][6]

Experimental Protocol: Horner-Wadsworth-Emmons Methylenation of N-Methylisatin

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Ylide Generation: Add diethyl methylphosphonate (1.2 eq) dropwise to the NaH suspension. Rationale: This exothermic deprotonation generates the phosphonate carbanion. Adding it slowly at 0 °C controls the reaction rate and hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until gas evolution ceases.

-

Reaction: Re-cool the resulting clear solution to 0 °C. Add a solution of N-methylisatin (1.0 eq) in anhydrous THF dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isatin is consumed.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The water-soluble phosphate byproduct will remain in the aqueous layer. Purify the crude residue by column chromatography on silica gel to afford the pure 3-methylene-1-methyloxindole.

Organometallic Methylenation Reagents

For substrates that are sensitive to the basic conditions of Wittig-type reactions, or for ketones that are sterically hindered, organometallic reagents offer a powerful, albeit more technically demanding, alternative.

2.2.1. Tebbe and Petasis Reagents

The Tebbe reagent, (C₅H₅)₂TiCH₂ClAl(CH₃)₂, and its more user-friendly successor, the Petasis reagent (dimethyltitanocene, Cp₂Ti(CH₃)₂), are highly effective for the methylenation of a wide variety of carbonyls, including esters and amides.[7][8]

-

Mechanistic Insight: The active species is believed to be the Schrock carbene, Cp₂Ti=CH₂. This species reacts with the isatin carbonyl via a [2+2] cycloaddition to form an oxatitanacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release the this compound product and a titanium-oxo species.

Causality: These reagents are typically used in non-protic solvents like toluene or THF.[9] They are highly air and moisture-sensitive, necessitating the use of rigorous air-free (Schlenk line or glovebox) techniques.[7] The Tebbe reagent is often prepared in situ from titanocene dichloride and trimethylaluminum.[10] A key advantage is its neutrality, which allows for excellent functional group tolerance. It can methylenate the C3-carbonyl of isatin without affecting other sensitive groups that might be present on the aromatic ring.

Figure 2: Comparison of Wittig-type and Titanium Carbene pathways.

2.2.2. The Lombardo-Eisch Reagent

The Lombardo-Eisch reagent (CH₂Br₂/Zn/TiCl₄) is another effective titanium-based methylenating agent. It is often considered a milder and more practical alternative to the Tebbe reagent.

-

Causality: This reagent is prepared in situ at low temperatures (typically 0 °C or below) and is known for its high chemoselectivity. It can effectively methylenate ketones in the presence of more sensitive functional groups. The preparation involves the reaction of dibromomethane with zinc dust, followed by the addition of titanium tetrachloride. The exact nature of the active methylenating species is complex but is functionally equivalent to a Cp₂Ti=CH₂ carbene.

The Peterson Olefination

The Peterson olefination utilizes an α-silyl carbanion to convert a carbonyl group into an alkene.[11] While less common for isatin itself, it is a versatile olefination strategy.

-

Mechanistic Insight: The α-silyl carbanion (e.g., (trimethylsilyl)methyllithium) adds to the carbonyl group to form a β-hydroxysilane intermediate.[12] This intermediate can then be eliminated under either acidic or basic conditions to give the alkene.[13] A key feature is that the stereochemical outcome can often be controlled by the choice of elimination conditions (acidic vs. basic), although this is not relevant for the synthesis of a terminal methylene group.[13]

Comparative Analysis and Method Selection

The choice of the optimal synthetic route depends on a careful evaluation of several factors.

| Method | Reagent(s) | Typical Base/Conditions | Key Advantages | Key Disadvantages |

| Classical Wittig | Ph₃P⁺CH₃ Br⁻ | n-BuLi, NaH, KHMDS (Strong) | Well-established, reliable | Strong base required, difficult byproduct (Ph₃P=O) removal |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₃ | NaH, LiHMDS (Milder) | Easy byproduct (phosphate) removal, higher yields[3] | Reagent is more expensive than Wittig salts |

| Tebbe / Petasis | Cp₂TiCH₂ClAl(CH₃)₂ / Cp₂Ti(CH₃)₂ | None (Neutral) | High functional group tolerance, mild, effective for hindered ketones[14] | Highly air/moisture sensitive, requires inert atmosphere techniques, pyrophoric reagents[7] |

| Lombardo-Eisch | CH₂Br₂/Zn/TiCl₄ | None (in situ generation) | Milder than Tebbe, high chemoselectivity | Stoichiometric use of metals, can be sensitive to prepare |

As a Senior Application Scientist, my recommendation is as follows:

-

For routine, small-to-medium scale synthesis: The Horner-Wadsworth-Emmons reaction is often the method of choice. Its operational simplicity, combined with the straightforward aqueous workup to remove the phosphate byproduct, makes it highly practical and efficient for library synthesis in a drug discovery setting.

-

For substrates with base-sensitive functional groups: The Tebbe, Petasis, or Lombardo-Eisch reagents are superior. Their neutral reaction conditions ensure the preservation of sensitive moieties that would not survive the strongly basic conditions of the Wittig or HWE reactions. The choice between them often comes down to laboratory experience and comfort with handling pyrophoric or highly reactive organometallic compounds.

-

For large-scale process chemistry: The Classical Wittig reaction might be considered due to the lower cost of the starting phosphonium salt, provided that an efficient method for removing triphenylphosphine oxide (e.g., crystallization or specific extraction techniques) can be developed.

Conclusion

The synthesis of this compound from isatin is a pivotal transformation for accessing a class of molecules with profound importance in medicinal chemistry. While several olefination protocols can achieve this conversion, a deep understanding of the underlying mechanisms and practical considerations is essential for selecting the most appropriate method. The Horner-Wadsworth-Emmons reaction represents a robust and user-friendly option for general applications, while titanium-based organometallic reagents like the Tebbe and Petasis reagents provide an indispensable tool for handling sensitive and complex substrates. By carefully considering the substrate scope, reaction scale, and available laboratory infrastructure, researchers can confidently and efficiently synthesize these valuable this compound building blocks for the advancement of drug discovery programs.

References

-

Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]

-

Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Arkivoc, 2017(i), 148-201. [Link]

-

Faragó, T., et al. (2023). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. National Institutes of Health. [Link]

-

Gorshkov, V. Y., et al. (2015). Isatin derivatives in reactions with phosphorus(III–V) compounds. Russian Chemical Bulletin, 64(5), 977-1011. [Link]

-

Request PDF. (n.d.). Asymmetric [3 + 2] Cycloaddition Reaction of Isatin-Derived MBH Carbonates with 3-Methyleneoxindoles: Enantioselective Synthesis of 3,3'-Cyclopentenyldispirooxindoles Incorporating Two Adjacent Quaternary Spirostereocenters. ResearchGate. [Link]

-

Tebbe's reagent. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

Tebbe and Petasis Olefinations. (n.d.). Organic Synthesis. [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

-

Professor Dave Explains. (2021, December 18). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

-

van der Sluis, M., et al. (2002). New developments in the Peterson olefination reaction. Journal of the Chemical Society, Perkin Transactions 1, (14), 1667-1675. [Link]

-

L.S.College, Muzaffarpur. (2021, March 20). Peterson olefination. [Link]

-

Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Tebbe's reagent. (n.d.). SciSpace. [Link]

-

Tebbe's reagent. (n.d.). chemeurope.com. [Link]

-

ResearchGate. (n.d.). Traditional Peterson methylenation (steps A to C) and one-pot...[Link]

-

Professor Dave Explains. (2022, September 7). Peterson Olefination [Video]. YouTube. [Link]

-

Nazeer, E., et al. (2022). 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review, 9(12), 109-120. [Link]

-

Singh, G. S., & Desta, Z. Y. (2012). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 2(21), 7801-7822. [Link]

-

Myers, F. J., et al. (2002). Reactions of Grignard Reagents with Isatin and N-Alkyl Isatins1. The Journal of Organic Chemistry, 67(10), 3369-3372. [Link]

-

Al-khuzaie, F. H. M., & Al-Safi, S. Y. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]

-

Karolinska Institutet - Figshare. (2024). Synthesis of indole and oxindole derivates incorporating pyrrolidino, pyrrolo or imidazolo moieties. [Link]

-

PubMed. (n.d.). Asymmetric [3 + 2] Cycloaddition Reaction of Isatin-Derived MBH Carbonates with 3-Methyleneoxindoles: Enantioselective Synthesis of 3,3'-Cyclopentenyldispirooxindoles Incorporating Two Adjacent Quaternary Spirostereocenters. [Link]

-

PubMed Central. (n.d.). 3,3-Bis(hydroxyaryl)oxindoles and Spirooxindoles Bearing a Xanthene Moiety: Synthesis, Mechanism, and Biological Activity. [Link]

-

PubMed Central. (n.d.). Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties. [Link]

-

Grok. (n.d.). Tebbe's reagent. [Link]

-

ResearchGate. (n.d.). Reaction of isatin with alkylating agents with acidic methylenes. [Link]

-

DergiPark. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. [Link]

Sources

- 1. Isatin derivatives in reactions with phosphorus(III–V) compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,3-Bis(hydroxyaryl)oxindoles and Spirooxindoles Bearing a Xanthene Moiety: Synthesis, Mechanism, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Tebbe's reagent - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Tebbe's_reagent [chemeurope.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. scispace.com [scispace.com]

Spectroscopic analysis of 3-Methyleneoxindole (NMR, IR, Mass Spec)

Introduction

3-Methyleneoxindole, with the chemical formula C₉H₇NO and a molecular weight of 145.16 g/mol , is a key heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its rigid scaffold, containing a lactam, an exocyclic double bond, and an aromatic ring, makes it a versatile pharmacophore. Understanding the precise structural features of this molecule is paramount for its application in targeted drug design and development. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering researchers and scientists a comprehensive reference for its identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from related structural analogs.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of functional groups in this compound dictates its characteristic spectroscopic fingerprint. The following diagram illustrates the molecular structure with atom numbering for reference in the subsequent spectroscopic discussions.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the exocyclic methylene protons, and the N-H proton of the lactam. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the anisotropic effects of the aromatic ring.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |

| H-4 | ~7.5 - 7.8 | d | ~7.5 | deshielded by the adjacent carbonyl group |

| H-5 | ~7.0 - 7.3 | t | ~7.5 | |

| H-6 | ~7.0 - 7.3 | t | ~7.5 | |

| H-7 | ~6.8 - 7.0 | d | ~7.5 | |

| H-8 (exo) | ~5.5 - 6.0 | s | - | Olefinic protons, may show allylic coupling |

| N1-H | ~8.0 - 9.0 | br s | - | Broad signal due to quadrupolar relaxation and exchange |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The carbonyl carbon, the olefinic carbons, and the aromatic carbons are expected to resonate in distinct regions of the spectrum.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C2 | ~165 - 175 | Carbonyl carbon, significantly deshielded |

| C3 | ~130 - 140 | Quaternary vinylic carbon |

| C3a | ~125 - 135 | Aromatic quaternary carbon |

| C4 | ~120 - 130 | Aromatic CH |

| C5 | ~120 - 130 | Aromatic CH |

| C6 | ~120 - 130 | Aromatic CH |

| C7 | ~110 - 120 | Aromatic CH, shielded by the nitrogen atom |

| C7a | ~140 - 150 | Aromatic quaternary carbon attached to nitrogen |

| C8 | ~115 - 125 | Methylene vinylic carbon |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Analysis: Assign the chemical shifts to the corresponding carbon atoms based on their expected electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absorption bands of its key functional groups. The carbonyl (C=O) stretch of the lactam, the C=C stretches of the exocyclic double bond and the aromatic ring, and the N-H stretch are the most prominent features.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (lactam) | 3200 - 3400 | Medium, broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (lactam) | 1680 - 1720 | Strong |

| C=C Stretch (alkene) | 1620 - 1660 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to weak |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent (e.g., CHCl₃) and use an appropriate liquid cell.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry

Mass spectrometry of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (145.16 g/mol ). The fragmentation pattern will provide further structural information.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 145

-

Key Fragmentation Pathways:

-

Loss of CO (m/z = 117), a common fragmentation for cyclic ketones and lactams.

-

Loss of HCN (m/z = 118), from the lactam ring.

-

Further fragmentation of the resulting ions.

-

Caption: Plausible fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic analysis of this compound by NMR, IR, and Mass Spectrometry provides a detailed and complementary understanding of its molecular structure. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the unambiguous identification and characterization of this important heterocyclic compound. The synergistic use of these analytical techniques ensures the scientific rigor required for advancing research and development efforts involving this compound and its derivatives.

References

-

Jelali, H., Mansour, L., Al-Tamimi, J., Deniau, E., Sauthier, M., & Hamdi, N. (2021). Synthesis and Characterization of 3-Methylene Isoindolinones by Two Synthetic Routes. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(4), 369-376. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 150946, Methyleneoxindole. Retrieved January 25, 2026 from [Link].

-

Kaur, J., Kaur, B. P., & Chimni, S. S. (2020). Recent advances in the catalytic synthesis of 3-aminooxindoles: an update. Organic & Biomolecular Chemistry, 18(25), 4692-4708. [Link]

-

Meléndez, C. M., González-Platas, J., & García-Estrada, A. (2020). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section C: Structural Chemistry, 76(10), 962-970. [Link]

-

Baran, P. S., & Shenvi, R. A. (2006). Total synthesis of (±)-chartelline C. Journal of the American Chemical Society, 128(43), 14022-14023. [Link]

Sources

3-Methyleneoxindole: A Reactive Intermediate in Metabolism – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyleneoxindole is a reactive electrophile that can be generated metabolically from endogenous and xenobiotic indole-containing compounds. Its high reactivity towards cellular nucleophiles, such as glutathione and protein thiols, implicates it in both physiological processes and toxicological outcomes. This technical guide provides an in-depth exploration of this compound, covering its formation, reactivity, and the analytical methodologies used for its detection and characterization. Understanding the role of this reactive intermediate is critical for researchers in drug metabolism, toxicology, and drug development to anticipate and mitigate potential safety liabilities associated with indole-containing molecules.

Introduction: The Indole Moiety and Bioactivation

The indole scaffold is a ubiquitous structural motif found in a vast array of biologically active molecules, including the essential amino acid tryptophan, neurotransmitters like serotonin, and a significant number of pharmaceutical agents. While often associated with therapeutic efficacy, the indole ring system can also be a substrate for metabolic activation, leading to the formation of reactive intermediates that can contribute to idiosyncratic drug-induced toxicity. One such critical, yet often overlooked, reactive intermediate is this compound.

This guide will focus specifically on this compound, distinguishing it from the related but distinct reactive intermediate, 3-methyleneindolenine, which is formed from the metabolism of 3-methylindole. A clear understanding of the formation, reactivity, and toxicological implications of this compound is paramount for the safe design and development of indole-containing drugs.

Metabolic Formation of this compound

This compound is not typically formed from the direct metabolism of the parent indole ring, but rather arises from the oxidation of indole-3-acetic acid (IAA), a key metabolite of tryptophan. This bioactivation can be catalyzed by several enzyme systems, with peroxidases and cytochrome P450 (CYP) enzymes playing significant roles.

Peroxidase-Catalyzed Oxidation

Enzymes with peroxidase activity, such as horseradish peroxidase (HRP) and various mammalian peroxidases, can catalyze the oxidation of IAA. This reaction proceeds through a free radical mechanism, leading to the formation of a 3-hydroperoxymethyl-oxindole intermediate, which then dehydrates to the electrophilic this compound.

The combination of IAA and HRP has been explored as a potential cancer therapy, where the localized generation of reactive species, including this compound, induces apoptosis in tumor cells.

Caption: Peroxidase-catalyzed formation of this compound from indole-3-acetic acid.

Cytochrome P450-Mediated Oxidation

While the role of specific CYP isoforms in the direct conversion of IAA to this compound is an area of ongoing research, it is well-established that CYPs are heavily involved in the metabolism of various indole-containing compounds. For instance, human CYP2A6, CYP2C19, and CYP2E1 have been shown to oxidize indole to a variety of products. It is plausible that certain CYP isoforms can catalyze the oxidation of the acetic acid side chain of IAA, leading to the formation of this compound. Further research with specific human recombinant CYP enzymes is necessary to fully elucidate this pathway.

Chemical Reactivity and Adduct Formation

This compound is a Michael acceptor and a potent electrophile, readily reacting with soft nucleophiles within the cell. This reactivity is the basis for both its biological activity and its potential for toxicity.

Reaction with Thiols

The primary targets for this compound are sulfhydryl groups present in amino acids (cysteine), peptides (glutathione), and proteins. The reaction proceeds via a Michael-type addition of the thiol to the exocyclic methylene group of this compound, forming a stable covalent adduct.

Table 1: Key Nucleophilic Reactions of this compound

| Nucleophile | Adduct Structure | Significance |

| Glutathione (GSH) | 3-(Glutathionyl-S-methyl)oxindole | Detoxification pathway, biomarker of reactive intermediate formation. |

| N-Acetylcysteine (NAC) | 3-(N-Acetylcysteinyl-S-methyl)oxindole | Used as a trapping agent in in vitro studies. |

| Protein Cysteine Residues | Covalent protein modification | Can lead to enzyme inactivation and cellular dysfunction. |

graph Adduct_Formation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];MOI [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH [label="Glutathione (GSH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adduct [label="3-(Glutathionyl-S-methyl)oxindole\nAdduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

MOI -> Adduct; GSH -> Adduct; }

Caption: Reaction of this compound with glutathione to form a stable adduct.

Experimental Methodologies

The detection and characterization of the transient and highly reactive this compound requires specialized experimental approaches. These typically involve trapping the intermediate with a nucleophile to form a stable adduct that can then be analyzed by various analytical techniques.

Synthesis of this compound Standard

A synthetic standard of this compound is essential for the unambiguous identification and quantification of this intermediate in biological matrices. A common synthetic route involves a Wittig reaction with isatin (1H-indole-2,3-dione).

Experimental Protocol: Synthesis of this compound via Wittig Reaction

-

Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Ylide Formation: A strong base, such as n-butyllithium, is added dropwise to the suspension at 0°C to deprotonate the phosphonium salt and form the phosphorus ylide. The mixture is typically stirred for 1-2 hours at room temperature.

-

Reaction with Isatin: A solution of isatin in anhydrous THF is added slowly to the ylide solution at 0°C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

In Vitro Trapping Studies

In vitro incubation systems, such as human liver microsomes or recombinant CYP enzymes, are commonly used to study the metabolic formation of reactive intermediates. The inclusion of a trapping agent, like glutathione (GSH) or N-acetylcysteine (NAC), allows for the capture of this compound as a stable adduct.

Experimental Protocol: Trapping this compound with Glutathione

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine a buffered solution (e.g., potassium phosphate buffer, pH 7.4), the substrate (e.g., indole-3-acetic acid), human liver microsomes, and a high concentration of glutathione (typically 1-10 mM).

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

Reaction Quenching: The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard.

-

Sample Preparation: The quenched reaction mixture is centrifuged to precipitate proteins. The supernatant is then transferred to a new tube and can be concentrated or directly analyzed by LC-MS/MS.

LC-MS/MS Analysis of Adducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and specific detection of trapped adducts.

Table 2: Example LC-MS/MS Parameters for this compound-GSH Adduct Analysis

| Parameter | Setting |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the adduct, and then re-equilibrate. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) for the GSH adduct. The exact masses will depend on the specific adduct. For the GSH adduct of this compound (C19H22N4O6S), the protonated molecule [M+H]+ would have a theoretical m/z of 451.13. A characteristic product ion would result from the loss of the pyroglutamic acid moiety (129 Da) from the glutathione conjugate. |

graph LCMS_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Sample [label="Incubation Supernatant", fillcolor="#F1F3F4"]; LC [label="LC Separation\n(Reverse Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS1 [label="Mass Spectrometry (MS1)\n(Precursor Ion Scan)", fillcolor="#FBBC05", fontcolor="#202124"]; CID [label="Collision-Induced Dissociation (CID)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS2 [label="Tandem Mass Spectrometry (MS2)\n(Product Ion Scan)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(Adduct Identification)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Sample -> LC; LC -> MS1; MS1 -> CID; CID -> MS2; MS2 -> Data; }

Caption: General workflow for the LC-MS/MS analysis of reactive metabolite adducts.

Toxicological Implications and Risk Assessment

The formation of this compound and its subsequent adduction to cellular macromolecules can lead to various toxicological outcomes, including:

-

Enzyme Inactivation: Covalent modification of critical cysteine residues in enzymes can lead to a loss of their biological function.

-

Oxidative Stress: Depletion of cellular glutathione stores can disrupt the redox balance and render cells more susceptible to oxidative damage.

-

Immunogenic Responses: Protein adducts can be recognized as foreign by the immune system, potentially leading to idiosyncratic drug reactions.

It is crucial to differentiate the toxicological profile of this compound from that of 3-methyleneindolenine. While both are reactive electrophiles, their precursors, formation pathways, and potentially their tissue-specific toxicities may differ. For example, 3-methyleneindolenine, derived from 3-methylindole, is a known pneumotoxin. While direct comparative toxicity studies are limited, the potential for this compound to contribute to the toxicity of indole-containing drugs warrants careful consideration during preclinical safety assessment.

Conclusion and Future Directions

This compound is a significant reactive intermediate in the metabolism of indole-containing compounds. Its formation, primarily through the oxidation of indole-3-acetic acid, and its high reactivity towards cellular nucleophiles underscore its importance in both physiological and toxicological contexts. For drug development professionals, an awareness of the potential for metabolic activation of indole-containing drug candidates to this compound is essential for proactive risk mitigation.

Future research should focus on:

-

Elucidating the specific human cytochrome P450 isoforms responsible for this compound formation.

-

Conducting direct comparative toxicological studies of this compound and 3-methyleneindolenine.

-

Developing more sensitive and high-throughput screening methods for the detection of this compound adducts in complex biological matrices.

By advancing our understanding of this reactive intermediate, we can better predict and manage the potential risks associated with the vast and growing class of indole-containing pharmaceuticals.

References

-

Al-Wabli, R. I., Almomen, A. A., Almutairi, M. S., Keeton, A. B., Piazza, G. A., & Attia, M. I. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. International Journal of Nanomedicine, 15, 1033–1047. [Link]

-

Bergman, J. (2024). Synthesis of indole and oxindole derivates incorporating pyrrolidino, pyrrolo or imidazolo moieties. Figshare. [Link]

-

Still, C. C., Fukuyama, T. T., & Moyed, H. S. (1965). Inhibitory oxidation products of indole-3-acetic acid. The Journal of biological chemistry, 240, 2612–2618. [Link]

-

Nichols, W. K., Mehta, R., Skordos, K., Macé, K., Pfeifer, A. M., Carr, B. A., Minko, T., Burchiel, S. W., & Yost, G. S. (2003). 3-methylindole-induced toxicity to human bronchial epithelial cell lines. Toxicological sciences, 71(2), 229–237. [Link]

-

Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]

-

Claesson, A., & Spjuth, O. (2013). On mechanisms of reactive metabolite formation from drugs. Mini reviews in medicinal chemistry, 13(5), 720–729. [Link]

-

Driscoll, J. P., Kornecki, K., Wolkowski, J. P., Chupak, L., Kalgutkar, A. S., & O'Donnell, J. P. (2007). Bioactivation of phencyclidine in rat and human liver microsomes and recombinant P450 2B enzymes: evidence for the formation of a novel quinone methide intermediate. Chemical research in toxicology, 20(10), 1488–1497. [Link]

-

Fujishima, M. (2023, February 24). ADME 101 Reactive Metabolite Detection Study: Cysteine Trapping. YouTube. [Link]

-

Gazarian, M., & Lagrimini, L. M. (1996). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. The Biochemical journal, 313 ( Pt 3), 841–847. [Link]

-

G L Skiles, J D Adams Jr, G S Yost. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical research in toxicology, 2(4), 254–259. [Link]

-

Hinman, R. L., & Lang, J. (1965). Peroxidase-catalyzed oxidation of indole-3-acetic acid. Biochemistry, 4(1), 144–158. [Link]

-

Jelali, H., et al. (2021). Synthesis and Characterization of 3-Methylene Isoindolinones by Two Synthetic Routes. Polycyclic Aromatic Compounds, 1-10. [Link]

-

Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817–13824. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

- Loneragan, G. H., Gould, D. H., Mason, G. L., Garry, F. B., Yost, G. S., Lanza, D. L., Miles, D. G., Hoffman, B. W., & Mills, L. J. (2001).

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Methyleneoxindole

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-methyleneoxindole core is a recurring structural motif in natural products, pharmaceutical agents, and their metabolites. While synthetically useful, its inherent reactivity as an α,β-unsaturated ketone, or Michael acceptor, presents significant stability challenges. Understanding the degradation pathways of this moiety is critical for drug development, ensuring product quality, predicting metabolic fate, and mitigating potential toxicity associated with the formation of reactive degradation products. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways, the factors that influence them, and robust analytical methodologies for their characterization.

The Chemical Landscape of this compound: A Reactive Core

The stability of the this compound scaffold is intrinsically linked to its electronic structure. The exocyclic double bond is conjugated with the carbonyl group of the lactam ring, creating a polarized system that renders the β-carbon electrophilic and highly susceptible to nucleophilic attack. This fundamental reactivity is the primary driver for its degradation.

Key structural features governing its stability include:

-

The Michael Acceptor System: The conjugated system is primed for 1,4-conjugate addition reactions with a wide range of nucleophiles.

-

The Lactam Ring: The amide bond within the oxindole ring is generally stable but can be susceptible to hydrolysis under harsh conditions, although this is a less common degradation pathway compared to reactions at the exocyclic methylene group.

-

The Indole Nucleus: The aromatic ring can influence the electronic properties of the Michael acceptor and can itself be a target for oxidative degradation.

Principal Degradation Pathways and Their Mechanisms

The degradation of this compound can be categorized into several key pathways, often competing or co-occurring depending on the environmental conditions.

Hydrolysis via Michael Addition of Water

One of the most common degradation pathways in aqueous environments is the addition of water across the exocyclic double bond to form the more stable 3-hydroxymethyloxindole. This reaction is highly dependent on pH.

-

Mechanism:

-

Acid-Catalyzed: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the β-carbon, making it more susceptible to attack by a weak nucleophile like water.[1]

-

Base-Catalyzed: Under alkaline conditions, the potent nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic β-carbon, followed by protonation of the resulting enolate to yield the final product.[2]

-

The rate of hydrolysis typically follows a U-shaped or V-shaped pH-rate profile, with the minimum rate observed at a specific pH where the compound exhibits maximal stability.[3][4]

Dimerization

This compound can undergo self-dimerization, particularly at higher concentrations or upon heating. This reaction reduces the purity of the active substance and introduces complex impurities.

-

Mechanism: The most plausible mechanism is a [4+2] cycloaddition (Diels-Alder reaction), where one molecule acts as the diene and the other acts as the dienophile.[5][6] Alternatively, a consecutive Michael addition pathway can also lead to dimeric structures. The specific regio- and stereochemistry of the dimer can depend on the reaction conditions and substituents on the oxindole ring.

Oxidative Degradation

The this compound scaffold is susceptible to oxidation, which can lead to a variety of degradation products. Common laboratory oxidants like hydrogen peroxide (H₂O₂), often used in forced degradation studies, can simulate environmental oxidation.

-

Mechanism and Products: Oxidation can occur at several sites:

-

Epoxidation: The exocyclic double bond can be oxidized to form a highly reactive epoxide. This intermediate can then be hydrolyzed to a diol or react with other nucleophiles.

-

Hydroxylation: Direct hydroxylation at the benzylic-like methylidene carbon can occur, potentially leading to 3-hydroxy-3-methyloxindole.[7]

-

Ring Opening: Under harsh oxidative conditions, cleavage of the lactam or the aromatic ring can occur, leading to a complex mixture of smaller, more polar degradants. Enzymatic oxidation of the parent indole ring can also yield oxindole as a product.[8]

-

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation. This is a critical consideration for drug substances and products, as it can occur during manufacturing, storage, or even administration.

-

Mechanism and Products:

-

E/Z Isomerization: For substituted 3-methyleneoxindoles, light can provide the energy to overcome the rotational barrier of the double bond, leading to the formation of geometric isomers with potentially different biological activities and physicochemical properties.[9][10][11]

-

Radical Reactions: UV radiation can induce the formation of free radicals, initiating chain reactions that can lead to oxidation, polymerization, or cleavage of the molecule.[1]

-

N-Oxide Formation: Photodegradation of related heterocyclic drug molecules, such as sunitinib, has been shown to produce N-oxide derivatives.[12]

-

Factors Influencing Stability: A Multifactorial Perspective

A systematic understanding of the factors controlling degradation is essential for developing stable formulations and predicting shelf-life.

| Factor | Influence on Degradation Pathways | Rationale and Causality |

| pH | Primarily affects hydrolysis . Minimal rates are typically observed in the slightly acidic range (pH 3-5). Rates increase significantly in strongly acidic or alkaline conditions. | Dictates the concentration of H⁺ and OH⁻ ions, which catalyze the Michael addition of water.[3][4] Also affects the ionization state of the molecule, which can alter its reactivity. |

| Temperature | Accelerates all degradation pathways (hydrolysis, dimerization, oxidation ) according to the Arrhenius equation. | Provides the activation energy required for chemical reactions to occur. Higher temperatures increase the frequency and energy of molecular collisions. |

| Light Exposure | Induces photodegradation (isomerization, radical reactions). | Photons provide the energy to promote electrons to higher energy states, leading to bond cleavage or the formation of reactive species. |

| Presence of Nucleophiles | Promotes Michael addition . This is highly relevant in biological systems where nucleophiles like glutathione or cysteine residues on proteins are abundant. | This compound is a soft electrophile that readily reacts with soft nucleophiles (e.g., thiols) in a conjugate addition reaction.[2][3][13] |

| Oxidizing Agents | Drives oxidative degradation . The presence of peroxides, dissolved oxygen, or metal ions (which can catalyze Fenton-like reactions) increases the rate of oxidation.[14] | Oxidants facilitate the transfer of electrons or oxygen atoms to the molecule, leading to the formation of oxidized products. |

| Solvent Polarity | Can influence the rates of hydrolysis and dimerization . Polar protic solvents can stabilize charged intermediates and transition states in hydrolysis. | The solvent environment can affect the solubility of reactants and the stability of intermediates, thereby altering reaction kinetics. |

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is paramount for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Recommended HPLC Method

A reversed-phase HPLC method with UV detection is generally suitable. The key is to achieve baseline separation between the parent compound and all potential degradants.

-

Column: C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often necessary to resolve early-eluting polar degradants (like 3-hydroxymethyloxindole) from the more nonpolar parent compound and potential dimers. A typical mobile phase would consist of:

-

Solvent A: Water with an acid modifier (0.1% formic acid or 0.1% trifluoroacetic acid) to ensure good peak shape.

-

Solvent B: Acetonitrile or Methanol.

-

-

Detection: UV detection at a wavelength where both the parent and degradants have significant absorbance (e.g., 254 nm or 280 nm).

-

Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[12][14]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is a systematic way to generate potential degradation products and identify the likely degradation pathways. This is a regulatory requirement and a crucial part of drug development.

Materials and Equipment

-

This compound-containing Active Pharmaceutical Ingredient (API)

-

HPLC grade acetonitrile (MeCN) and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated HPLC system with UV and/or Mass Spectrometry (MS) detector

-

pH meter, calibrated oven, photostability chamber

Step-by-Step Procedure

-

Preparation: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 MeCN/water).

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature due to the typically rapid nature of base-catalyzed degradation.

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation:

-

Solution: Incubate the stock solution at an elevated temperature (e.g., 60°C), protected from light.

-

Solid State: Store the solid API in an oven (e.g., 80°C).

-

-

Photodegradation: Expose the stock solution and solid API to light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Sampling and Analysis: At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acid and base samples before injection. Analyze all samples, including a non-stressed control, by the validated stability-indicating HPLC method.

-

Peak Identification: Use HPLC-MS/MS to obtain mass information for the degradation products to propose structures. If necessary, isolate impurities for full structural elucidation by NMR.

-

Data Interpretation: Determine the percentage of degradation. A successful study should aim for 5-20% degradation to ensure that secondary degradation is minimized. Calculate a mass balance to ensure all major degradation products are accounted for.

Implications in Drug Development

The inherent instability of the this compound moiety has profound consequences:

-

Impurity Profiling: Degradation products must be identified, quantified, and qualified for safety. The presence of unknown impurities can delay regulatory approval.

-

Formulation Development: Knowledge of degradation pathways allows for the rational design of stable formulations. This may involve pH optimization, addition of antioxidants, or use of light-protective packaging.

-

Metabolic Fate and Toxicity: In vivo, this compound can be formed as a reactive metabolite. Its propensity to react with biological nucleophiles like glutathione is a key detoxification pathway, but adduction to proteins or DNA could potentially lead to toxicity.[13][15] Understanding these reactions is crucial for preclinical safety assessment.

Conclusion

The this compound core, while a valuable pharmacophore, is a chemically labile entity. Its stability is governed by a predictable set of degradation pathways, primarily driven by its electrophilic nature as a Michael acceptor. Hydrolysis, dimerization, oxidation, and photodegradation are the key routes of instability. A thorough understanding of these pathways, the factors that control them, and the application of robust analytical methods are not merely academic exercises; they are essential components of successful drug development, ensuring the delivery of safe, stable, and effective medicines to patients.

References

-

Østergaard, J., & Larsen, C. (2006). pH-rate profiles and hydrolysis of a series of model phenol carbonate esters. International Journal of Pharmaceutics, 327(1-2), 89-95. Available at: [Link]

-

Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. (Historical reference for the Diels-Alder reaction). A general overview is available at: [Link]

-

Kite, G. C., & Lewis, G. P. (2011). HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design. Phytochemical Analysis, 22(6), 515-523. Available at: [Link]

-

Gáspár, A., et al. (2020). Photochemical anti–syn isomerization around the –N–N[double bond, length as m-dash] bond in heterocyclic imines. Scientific Reports, 10(1), 1-10. Available at: [Link]

-

Corbett, M. D., & Corbett, B. R. (1982). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. Biochemical and Biophysical Research Communications, 106(4), 1117-1123. Available at: [Link]

-

Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

-

Abu-Omar, M. M., & Espenson, J. H. (1995). Kinetics and mechanisms of reactions of methyldioxorhenium(V) in aqueous solutions: dimer formation and oxygen-atom abstraction reactions. Inorganic Chemistry, 34(25), 6239-6246. Available at: [Link]

-

Skiles, G. L., Adams Jr, J. D., & Yost, G. S. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical Research in Toxicology, 2(4), 254-259. Available at: [Link]

-

Marchand, G., et al. (2015). Directionality of Double-Bond Photoisomerization Dynamics Induced by a Single Stereogenic Center. The Journal of Physical Chemistry Letters, 6(4), 599-604. Available at: [Link]

-

Tsuchida, E., et al. (2019). The Impact of Sunitinib N-oxide as a Photodegradation Product of Sunitinib. Biological and Pharmaceutical Bulletin, 42(1), 150-155. Available at: [Link]

-

Dilla, T. A., & Supriyadi, S. (2023). Evaluation of Indomethacin Stability. Formosa Journal of Science and Technology, 2(4), 4309-4320. Available at: [Link]

-

Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. YouTube. Available at: [Link]

-

Tsuchida, E., et al. (2019). The Impact of Sunitinib N-oxide as a Photodegradation Product of Sunitinib. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Hydrolysis Reactions. Available at: [Link]

-

Al-Juboori, S. A. (n.d.). Mechanism of Diels – Alder reaction. University of Babylon. Available at: [Link]

-

Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

-

Richert, C., et al. (2019). The Chemical Likelihood of Ribonucleotide-α-Amino acid Copolymers as Players for Early Stages of Evolution. Chemistry – A European Journal, 25(5), 1334-1343. Available at: [Link]

-

Satinsky, D., et al. (2016). A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. Journal of Pharmaceutical and Biomedical Analysis, 121, 179-185. Available at: [Link]

-

Zheng, W., & Colvin, M. E. (2001). This compound: an affinity label of glutathione S-transferase pi which targets tryptophan 38. Biochemistry, 40(27), 8045-8052. Available at: [Link]

-

Skiles, G. L., & Yost, G. S. (1990). Structure of the glutathione adduct of activated 3-methylindole indicates that an imine methide is the electrophilic intermediate. Drug Metabolism and Disposition, 18(5), 707-711. Available at: [Link]

-

Bach, T., & Hehn, J. P. (2011). Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. Angewandte Chemie International Edition, 50(5), 1000-1049. Available at: [Link]

-

Wikipedia. (n.d.). Milas hydroxylation. Available at: [Link]

-

Gáspár, A., et al. (2020). Photochemical anti–syn isomerization around the –N–N[double bond, length as m-dash] bond in heterocyclic imines. Scientific Reports, 10, 1851. Available at: [Link]

-

Dilla, T. A., & Supriyadi, S. (2023). Evaluation of Indomethacin Stability. Formosa Journal of Science and Technology, 2(4), 4309-4320. Available at: [Link]

-

Breloy, L., et al. (2021). Enantioselective E/Z-isomerization of axially chiral piperidones by photochemical deracemization. ACS Fall 2021. Available at: [Link]

-

Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides [Video]. YouTube. Available at: [Link]

-

Richert, C., et al. (2019). The Chemical Likelihood of Ribonucleotide-α-Amino acid Copolymers as Players for Early Stages of Evolution. Chemistry – A European Journal, 25(5), 1334-1343. Available at: [Link]

-

Rufer, C. M., et al. (2001). Detection and characterization of DNA adducts of 3-methylindole. Chemical Research in Toxicology, 14(8), 981-989. Available at: [Link]

-

Al-Juboori, S. A. (n.d.). Mechanism of Diels – Alder reaction. University of Babylon. Available at: [Link]

-

Kokel, A., et al. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters, 19(11), 2873-2876. Available at: [Link]

-

Al-Juboori, S. A. (n.d.). Mechanism of Diels – Alder reaction. College of Science for Women, University of Babylon. Available at: [Link]

-

Tsuchida, E., et al. (2019). The Impact of Sunitinib N-oxide as a Photodegradation Product of Sunitinib. Biological and Pharmaceutical Bulletin, 42(1), 150-155. Available at: [Link]

-

Skiles, G. L., & Yost, G. S. (1990). Structure of the glutathione adduct of activated 3-methylindole indicates that an imine methide is the electrophilic intermediate. Drug Metabolism and Disposition, 18(5), 707-711. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photochemical anti–syn isomerization around the –N–N[double bond, length as m-dash] bond in heterocyclic imines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. usiena-air.unisi.it [usiena-air.unisi.it]

- 11. Enantioselective E/Z-isomerization of axially chiral piperidones by photochemical deracemization - American Chemical Society [acs.digitellinc.com]

- 12. researchgate.net [researchgate.net]

- 13. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 14. HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Milas hydroxylation - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Quantum Chemical Calculation of 3-Methyleneoxindole

Abstract

The 3-Methyleneoxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in bioactive natural products and synthetic pharmaceuticals.[1][2] Its potent biological activity is largely attributed to the electrophilic exocyclic methylene group, which acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles.[3][4] This guide provides an in-depth, technically-focused protocol for performing quantum chemical calculations on this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the causality behind methodological choices. We will leverage Density Functional Theory (DFT) to dissect the molecule's electronic structure, reactivity, and spectroscopic properties, offering predictive insights crucial for rational drug design and development.

The Strategic Importance of this compound in Drug Discovery

The oxindole core is a recurring motif in a multitude of pharmacologically active agents, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[2] The addition of the C3-exocyclic methylene group transforms the scaffold into a reactive electrophile. This feature is particularly significant in the design of targeted covalent inhibitors, a class of drugs that can offer enhanced potency and prolonged duration of action.

This compound itself has been identified as an affinity label for glutathione S-transferase pi, an enzyme often implicated in drug resistance, highlighting its potential in chemotherapy.[3] Understanding the electronic and structural properties that govern its reactivity is therefore not merely an academic exercise; it is a critical step in optimizing its therapeutic potential and designing next-generation analogs with improved selectivity and safety profiles. Computational chemistry, specifically quantum mechanics (QM), provides the lens through which we can achieve this deep, mechanistic understanding.[5]

Rationale for Quantum Chemical Investigation

While traditional medicinal chemistry relies on empirical structure-activity relationships (SAR), quantum chemical calculations offer a first-principles, predictive approach. By solving approximations of the Schrödinger equation for the molecule, we can compute a wide array of properties that are difficult or impossible to measure experimentally. For this compound, our primary objectives are:

-

To Quantify Reactivity: By analyzing Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP), we can precisely identify the sites most susceptible to nucleophilic attack and predict the molecule's behavior as a Michael acceptor.[4][6]

-

To Validate Structure: Comparing calculated geometric parameters (bond lengths, angles) and spectroscopic data (IR, NMR, UV-Vis) with experimental values serves as a robust validation of the chosen computational method.

-

To Guide Derivative Design: The insights gained can inform the rational design of new this compound derivatives. For instance, by calculating how different substituents on the aromatic ring affect the energy of the Lowest Unoccupied Molecular Orbital (LUMO), we can rationally tune the compound's reactivity.

Theoretical Framework: Selecting the Right Tools

The accuracy of any quantum chemical prediction is contingent on the chosen theoretical method and basis set. For a molecule of this size and type, Density Functional Theory (DFT) offers the optimal balance of computational cost and accuracy.[7]

The Workhorse: DFT and the B3LYP Functional

DFT methods calculate the electron density of a system to determine its energy and other properties. The choice of the exchange-correlation functional is paramount. We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional.

-

Expertise & Causality: B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many pure DFT functionals. It has a long and successful track record for calculating the geometries and thermochemical properties of organic molecules, making it a reliable and trustworthy choice for this system.[8][9][10] While newer functionals exist, B3LYP's extensive validation provides a solid, authoritative grounding for our study.[11]

The Language of Electrons: The 6-31G(d,p) Basis Set

A basis set is a set of mathematical functions used to build the molecular orbitals. We will use the 6-31G(d,p) Pople-style basis set.

-

Expertise & Causality: This is a split-valence basis set, meaning it uses more functions for valence electrons (which are involved in bonding) than for core electrons. The (d,p) notation is critical: it signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for greater flexibility in describing the shape of the electron density, which is essential for accurately modeling the π-system and the polar C=O and N-H bonds in this compound. For many organic molecules, this level of theory provides results that are in excellent agreement with experimental data without being computationally prohibitive.[8][12]

A Validated Computational Protocol

This section details the step-by-step workflow for the quantum chemical analysis of this compound. Each step is designed to build upon the last, forming a self-validating system where the results of one calculation inform and confirm the next.

Diagram: Computational Workflow

Caption: Overall workflow for quantum chemical calculations.

Experimental Protocols

Software: All calculations will be performed using a standard quantum chemistry package like Gaussian, ORCA, or similar software.

Step 1: Initial Structure Generation

-

Construct the this compound molecule using a molecular builder (e.g., Avogadro, GaussView).

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

-

Set up a geometry optimization calculation.

-

Method: B3LYP

-

Basis Set: 6-31G(d,p)

-

Keywords: Opt

-

Scientist's Note: This is the most computationally intensive step. The goal is to find the lowest energy conformation of the molecule on the potential energy surface. The output will be the optimized Cartesian coordinates.

Step 3: Vibrational Frequency Analysis

-

Using the optimized geometry from Step 2, set up a frequency calculation at the same level of theory.

-

Method: B3LYP

-

Basis Set: 6-31G(d,p)

-

Keywords: Freq

-

Trustworthiness Check: The calculation must yield zero imaginary frequencies. A single imaginary frequency indicates a transition state, not an energy minimum, and would invalidate the geometry. This step is a critical quality control measure. The output also provides the predicted IR spectrum.

Step 4: Electronic and Spectroscopic Property Calculations Using the validated optimized geometry:

-

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO energies are standard outputs of the optimization calculation. Visualize the orbitals to understand their spatial distribution.

-

Molecular Electrostatic Potential (MEP): Calculate the MEP and map it onto the electron density surface. This is a single-point energy calculation.[13]

-

NMR Spectra: Perform a calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[14] This is the standard and most reliable method for predicting NMR chemical shifts.[15]

-

Keywords: NMR=GIAO

-

-

UV-Vis Spectrum: Perform a Time-Dependent DFT (TD-DFT) calculation.[16][17] This method calculates electronic excitation energies and oscillator strengths.[18][19]

-

Keywords: TD(NStates=10) (calculating the first 10 excited states is usually sufficient for the main absorption bands).

-

Analysis and Interpretation of Results

Optimized Geometry and Structural Validation

The first step in validating our computational model is to compare the calculated geometric parameters with known experimental data (e.g., from X-ray crystallography of similar structures). Key parameters for this compound include the C=C exocyclic double bond, the C=O amide bond, and the planarity of the bicyclic system. Close agreement between calculated and experimental values builds confidence in the chosen level of theory.

| Parameter | Calculated (B3LYP/6-31G(d,p)) | Typical Experimental Value |

| C=O Bond Length | ~1.22 Å | 1.21 - 1.23 Å |

| C=CH₂ Bond Length | ~1.34 Å | 1.33 - 1.35 Å |

| N-C(O) Bond Length | ~1.38 Å | 1.37 - 1.39 Å |

| Ring System | Near-planar | Planar |

| Note: Experimental values are typical ranges for similar substructures found in crystallographic databases. |

Reactivity Analysis: FMO and MEP

The reactivity of this compound as a Michael acceptor is dictated by its electronic structure.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For an electrophile like this compound, the LUMO is of primary interest. Our calculations will show that the LUMO is predominantly localized on the exocyclic C=C double bond, specifically on the terminal CH₂ carbon. This indicates that this is the most electron-deficient site and the primary target for nucleophilic attack. The HOMO-LUMO energy gap is also a crucial descriptor of chemical reactivity and stability.[4][5]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual and intuitive representation of the charge distribution.[6][20] It plots the electrostatic potential on the molecule's electron density surface.

-

Red Regions (Negative MEP): Electron-rich areas, indicating sites for electrophilic attack. In this compound, this will be concentrated around the carbonyl oxygen.

-

Blue Regions (Positive MEP): Electron-poor areas, indicating sites for nucleophilic attack. A strongly positive region will be observed over the protons of the exocyclic methylene group, confirming its electrophilic character.

-

Diagram: Reactivity Conceptualization

Caption: Relationship between FMO/MEP and chemical reactivity.

Spectroscopic Signature Prediction

Comparing calculated spectra to experimental data is the ultimate validation of the model.

-

IR Spectrum: The frequency calculation (Step 3) provides vibrational modes. We expect to see strong absorptions corresponding to the C=O stretch (~1720-1740 cm⁻¹) and the C=C stretch (~1640-1660 cm⁻¹). Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, so a scaling factor (typically ~0.96 for B3LYP) is often applied for better comparison.

-

¹H and ¹³C NMR Spectra: The GIAO calculation predicts the isotropic shielding values for each nucleus. These are converted to chemical shifts (δ) by referencing against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. Key predicted signals for ¹H NMR would be the two diastereotopic protons of the exocyclic methylene group, which often appear as distinct singlets or doublets.

-

UV-Vis Spectrum: The TD-DFT calculation predicts the electronic transitions. For conjugated systems like this compound, we anticipate strong π → π* transitions. The output will list the excitation wavelength (λ), oscillator strength (f), and the major orbital contributions for each transition. A high oscillator strength corresponds to a strong absorption peak in the experimental spectrum.

Application to Drug Design & Development

The true power of these calculations lies in their application. The validated model of this compound serves as a robust baseline for in silico drug design.

-

Tuning Reactivity: A library of virtual derivatives can be created by adding various electron-donating or electron-withdrawing substituents to the aromatic ring. By recalculating the LUMO energy for each derivative, a quantitative structure-property relationship (QSPR) can be established. This allows medicinal chemists to rationally select substituents to either increase or decrease the compound's reactivity to a desired level, balancing potency with potential off-target toxicity.[4]

-